3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid is an organic compound that features a benzyloxy group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of boronic esters as intermediates. The process includes the formation of boronic esters, followed by functionalization and deprotection steps .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of trifluoromethyl-substituted benzene derivatives.
Substitution: Formation of nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Comparison: 3-(2-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both benzyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2-phenylmethoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3O3/c22-21(23,24)17-11-15(10-16(12-17)20(25)26)18-8-4-5-9-19(18)27-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJIAYWAFICILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692211 |
Source
|
Record name | 2'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-18-2 |
Source
|
Record name | 2'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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